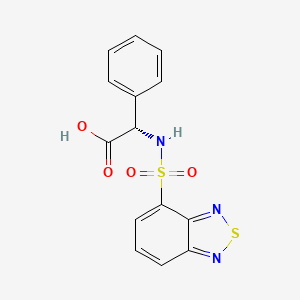![molecular formula C9H14ClNO B7595867 [3-(2-Aminoethyl)phenyl]methanol hydrochloride](/img/structure/B7595867.png)
[3-(2-Aminoethyl)phenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Aminoethyl)phenyl]methanol hydrochloride, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO.HCl. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine acts as a direct agonist of alpha and beta adrenergic receptors. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which in turn activate the sympathetic nervous system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine.
Biochemical and Physiological Effects:
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and cardiac output, as well as the release of adrenaline and noradrenaline. It also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine and norepinephrine. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a positive inotropic effect, which means it increases the force of contraction of the heart muscle. It has also been shown to have a bronchodilator effect, which means it dilates the airways in the lungs.
Advantages and Limitations for Lab Experiments
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to use and has a well-established mechanism of action. However, one of the limitations is that it has a short half-life, which means its effects are short-lived. It is also difficult to control the dose of [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine, which can lead to variability in the results of experiments.
Future Directions
There are several future directions for research on [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine. One area of research is its potential use as a treatment for cardiovascular disease. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a positive inotropic effect, which means it could be used to improve heart function in patients with heart failure. Another area of research is its potential use as a bronchodilator in patients with asthma. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to have a bronchodilator effect, which means it could be used to improve breathing in patients with asthma. Finally, there is potential for research on [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine's effects on the central nervous system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to stimulate the release of neurotransmitters such as dopamine and norepinephrine, which could have implications for the treatment of neurological disorders such as Parkinson's disease.
Synthesis Methods
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine can be synthesized in several ways, including the reduction of phenylacetonitrile with lithium aluminum hydride, the reduction of 2-nitro-1-phenylethanol with sodium borohydride, and the reaction of benzaldehyde with nitromethane followed by reduction with sodium borohydride. The most commonly used method for the synthesis of [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine is the reduction of phenylacetonitrile with lithium aluminum hydride.
Scientific Research Applications
[3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been extensively studied for its various scientific research applications. It is commonly used in studies related to the sympathetic nervous system, cardiovascular system, and endocrine system. [3-(2-Aminoethyl)phenyl]methanol hydrochloridelamine has been shown to increase heart rate, blood pressure, and cardiac output, making it an important tool for cardiovascular research. It has also been shown to stimulate the release of adrenaline and noradrenaline, making it useful in studies related to the sympathetic nervous system.
properties
IUPAC Name |
[3-(2-aminoethyl)phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETXTUIYZSPHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105572-53-0 |
Source


|
| Record name | [3-(2-aminoethyl)phenyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)
![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)




![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)